molecular formula C15H15NO4S B473421 Ethyl 3-[(phenylsulfonyl)amino]benzoate CAS No. 151721-33-4

Ethyl 3-[(phenylsulfonyl)amino]benzoate

Cat. No.: B473421
CAS No.: 151721-33-4
M. Wt: 305.4g/mol
InChI Key: KKWLWIOCKJFWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(phenylsulfonyl)amino]benzoate is a sulfonamide-containing benzoate ester characterized by a phenylsulfonyl group attached to the amino functionality at the 3-position of the benzoic acid ethyl ester. Its structure combines aromatic, sulfonyl, and ester moieties, which influence its solubility, stability, and biological interactions .

Properties

CAS No.

151721-33-4

Molecular Formula

C15H15NO4S

Molecular Weight

305.4g/mol

IUPAC Name

ethyl 3-(benzenesulfonamido)benzoate

InChI

InChI=1S/C15H15NO4S/c1-2-20-15(17)12-7-6-8-13(11-12)16-21(18,19)14-9-4-3-5-10-14/h3-11,16H,2H2,1H3

InChI Key

KKWLWIOCKJFWNZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Features

Table 1: Structural Comparison of Ethyl 3-[(Phenylsulfonyl)amino]benzoate and Analogues
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Phenylsulfonyl at 3-position C₁₅H₁₅NO₄S 305.35 Baseline structure for comparison
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6) 4-Fluorophenylsulfonyl at 4-position C₁₅H₁₄FNO₄S 347.34 Fluorine substitution enhances electronegativity; potential improved receptor binding
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate (CAS 664360-25-2) Acetyl-linked phenylsulfonyl at 4-position C₁₇H₁₈N₂O₅S 362.40 Extended acetyl spacer may increase flexibility in molecular interactions
Ethyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate (CAS 470476-90-5) Chloroethyl carbamoyl at 3-position C₁₂H₁₅ClN₂O₃ 270.71 Chloroethyl group introduces potential alkylating activity
Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate Fluorophenyl-methylsulfonyl glycine at 4-position C₁₈H₁₉FN₂O₅S 394.42 Dual sulfonyl/fluorophenyl groups; possible dual-targeting capability

Physicochemical and Functional Differences

  • Steric and Flexibility Considerations: The acetyl spacer in Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate introduces conformational flexibility, which could improve interactions with larger binding pockets in enzymes or receptors .
  • Reactivity: The chloroethyl group in Ethyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate may confer alkylating properties, making it a candidate for covalent drug design .

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